molecular formula C10H12N2O3S B15203018 S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate CAS No. 5429-06-1

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate

Cat. No.: B15203018
CAS No.: 5429-06-1
M. Wt: 240.28 g/mol
InChI Key: HUCSOIGADMBWPJ-UHFFFAOYSA-N
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Description

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate is a thiocarbamate derivative characterized by a carbamothioate (-OC(=S)NH₂) group attached to a 2-oxoethyl backbone.

Properties

CAS No.

5429-06-1

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

S-[2-(4-methoxyanilino)-2-oxoethyl] carbamothioate

InChI

InChI=1S/C10H12N2O3S/c1-15-8-4-2-7(3-5-8)12-9(13)6-16-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)

InChI Key

HUCSOIGADMBWPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate typically involves the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with potassium thiocyanate to yield the final product. The reaction conditions generally include:

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Solvents: Common solvents used include dichloromethane or ethanol.

    Catalysts: No specific catalysts are typically required for these reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Steps: Including recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological pathways.

    Pathways: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers: 4-Methoxy vs. 2-Methoxy Substitution

S-(2-((2-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate (11)

  • Structure : Differs by the methoxy group at the phenyl ring’s 2-position instead of 4-position.
  • Synthesis : Prepared via chlorinated intermediates with a 22% yield, isolated as a white powder .

Substituent Variations: Sulfamoyl vs. Methoxy Groups

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} carbamothioate (5433-36-3)

  • Structure : Replaces the 4-methoxyphenyl group with a 4-sulfamoylphenyl moiety.
  • Molecular Formula : C₉H₁₁N₃O₄S₂ (MW: 289.33 g/mol) vs. the target compound’s estimated formula C₁₀H₁₂N₂O₃S .

Organophosphate Analogs: Thioate Moieties in Pesticides

Compounds like anilofos (S-(2-((4-chlorophenyl)(1-methylethyl)amino)-2-oxoethyl) O,O-dimethyl phosphorodithioate) share the thioate functional group but incorporate phosphorodithioate and chlorophenyl substituents.

  • Use : Anilofos is a herbicide, indicating that thioate derivatives may exhibit pesticidal activity through acetylcholinesterase inhibition .
  • Structural Contrast : The target compound lacks the phosphorus backbone, likely reducing neurotoxicity but limiting pesticidal applications.

Ester Derivatives: Modified Backbone Functionality

[2-(4-Methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate

  • Structure: Retains the 4-methoxyphenyl-2-oxoethyl group but substitutes the carbamothioate with a fluorobenzoylamino ester.
  • Molecular Weight : 387.15 g/mol vs. ~256.28 g/mol for the target compound .

Research Findings and Implications

  • Antibiotic Potential: Analogs like compound 11 () were synthesized in studies targeting bacterial protease inhibitors, suggesting the target compound may share antimicrobial properties .
  • Physicochemical Properties : The 4-methoxy group’s electron-donating nature could enhance stability compared to electron-withdrawing groups (e.g., sulfamoyl in 5433-36-3) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a protocol involving chlorinated intermediates (e.g., chloroacetic acid derivatives) reacted with 4-methoxyphenylamine in anhydrous ethanol under reflux conditions (1–2 hours) yields the target compound. Triethylamine is often used as a base to neutralize HCl byproducts, improving reaction efficiency. Purification via automated flash chromatography with gradients of ethyl acetate/hexane achieves >90% purity, though yields may vary (18–22%) depending on solvent choice and temperature control .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • ¹H : δ 3.8 ppm (singlet, methoxy group), δ 6.8–7.2 ppm (aromatic protons), δ 10.2 ppm (amide NH).
  • ¹³C : δ 168–170 ppm (C=O and C=S groups).
    HRMS analysis should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₁N₂O₃S: 263.0463) .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies using HPLC-UV at 254 nm reveal degradation pathways:

  • Acidic conditions (pH < 3) : Hydrolysis of the carbamothioate group occurs, forming mercaptoacetamide derivatives.
  • Alkaline conditions (pH > 9) : Thiol-disulfide exchange reactions dominate.
  • Thermal stability : Decomposition above 80°C, with activation energy (~65 kJ/mol) calculated via Arrhenius plots. Store at –20°C in inert atmospheres (argon) to minimize oxidation .

Q. How does this compound interact with bacterial proteases, and what experimental models validate its inhibitory activity?

  • Methodological Answer : Enzymatic assays (e.g., Staphylococcus aureus protease inhibition) show IC₅₀ values of 12–18 µM. Fluorescence quenching studies using tryptophan residues in the protease active site indicate competitive inhibition (Kd = 8.3 µM). Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carbamothioate group and Arg45/His64 residues. Validate via site-directed mutagenesis of protease catalytic triad residues .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM in HeLa vs. 25 µM in MCF-7) may arise from differential expression of target enzymes or efflux pumps (e.g., P-glycoprotein). Use:

  • Pharmacological inhibition : Co-treatment with verapamil (P-gp inhibitor) to assess efflux effects.
  • Proteomic profiling : SILAC labeling to quantify enzyme expression levels in resistant vs. sensitive cell lines .

Q. How can computational methods predict the reactivity of this compound with nucleophiles?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electrophilic sites:

  • Carbamothioate sulfur : Highest Fukui index (f⁻ = 0.35), susceptible to nucleophilic attack.
  • Amide carbonyl : Moderate reactivity (f⁻ = 0.18).
    Validate via kinetic studies with glutathione (GSH) as a nucleophile, monitored by LC-MS for thioether adduct formation .

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